An In-Depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7): Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7): Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
1-(2-Fluoro-5-nitrophenyl)ethanone, with the confirmed CAS number 79110-05-7, is an aromatic ketone that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic arrangement of functional groups—an acetyl moiety, a fluorine atom, and a nitro group—provides a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the acetyl group and the reducible nitro group offer convenient handles for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, safety data, and its critical role as a synthetic intermediate in drug discovery, most notably in the synthesis of targeted cancer therapies like Vemurafenib.
Core Properties and Physicochemical Data
1-(2-Fluoro-5-nitrophenyl)ethanone is typically a very pale yellow to yellow crystalline powder at room temperature.[1] Its core physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[2]
| Property | Value | Source(s) |
| CAS Number | 79110-05-7 | [3][4] |
| Molecular Formula | C₈H₆FNO₃ | [3][4] |
| Molecular Weight | 183.14 g/mol | [2][4] |
| Appearance | Very pale yellow - Yellow Crystal - Powder | [2] |
| Boiling Point | 241 °C at 760 mmHg | |
| Purity | Typically ≥97% - 98% | [2] |
| Storage Temperature | Room Temperature; Sealed in dry conditions | [2] |
| InChI Key | BCXOSCQTHVTUET-UHFFFAOYSA-N | [2] |
Strategic Importance in Drug Synthesis: The Vemurafenib (PLX4032) Connection
The utility of 1-(2-fluoro-5-nitrophenyl)ethanone in drug development is exemplified by its role as a potential precursor in the synthesis of Vemurafenib (PLX4032) . Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in approximately 40-50% of metastatic melanomas.[5][6] The core structure of Vemurafenib features a complex heterocyclic system linked to a substituted phenyl ring.
The synthesis of Vemurafenib and its analogs involves the coupling of a 1H-pyrrolo[2,3-b]pyridine core with a substituted aniline derivative.[7][8] The critical aniline intermediate required often contains a specific pattern of fluorine and other substituents. The structure of 1-(2-fluoro-5-nitrophenyl)ethanone makes it an ideal starting point for generating such anilines. The nitro group can be readily reduced to an amine, providing the necessary aniline functionality. The existing fluoro and acetyl groups, or modifications thereof, can be crucial for the final structure and activity of the drug.
The general synthetic logic is illustrated in the diagram below. The initial step involves the reduction of the nitro group on the 1-(2-fluoro-5-nitrophenyl)ethanone scaffold to yield the corresponding aniline. This aniline can then undergo further functionalization before being coupled with the heterocyclic core to form the final kinase inhibitor.
Caption: Synthetic logic from the core compound to a final drug product.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethanone via Nitration
A common and logical route to synthesize 1-(2-fluoro-5-nitrophenyl)ethanone is through the electrophilic nitration of 2'-fluoroacetophenone.[1][9] The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. The nitration is expected to occur para to the fluorine and meta to the acetyl group, yielding the desired product.
Materials:
-
2'-Fluoroacetophenone (CAS 445-27-2)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2'-fluoroacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in a separate ice bath.
-
Add the nitrating mixture dropwise to the solution of 2'-fluoroacetophenone, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2-fluoro-5-nitrophenyl)ethanone.
Caption: Workflow for the synthesis of the title compound via nitration.
Protocol 2: Reduction of the Nitro Group to Synthesize 1-(5-Amino-2-fluorophenyl)ethanone
This protocol describes the reduction of the nitro group of 1-(2-fluoro-5-nitrophenyl)ethanone to form the corresponding aniline, a crucial step towards its use in pharmaceutical synthesis.[5]
Materials:
-
1-(2-Fluoro-5-nitrophenyl)ethanone (0.3 g, 1.64 mmol)
-
Iron powder (0.27 g, 4.92 mmol)
-
Ammonium chloride (0.17 g, 3.28 mmol)
-
Isopropanol (12.8 mL)
-
Water (3.2 mL)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
Combine 1-(2-fluoro-5-nitrophenyl)ethanone, iron powder, ammonium chloride, isopropanol, and water in a reaction vessel.
-
Stir the mixture vigorously at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the insoluble iron salts by filtration through a pad of celite.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate/hexane) to afford pure 1-(5-amino-2-fluorophenyl)ethanone.[5]
Spectroscopic and Analytical Data
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) around δ 2.6 ppm. The three aromatic protons will appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm), with splitting patterns influenced by both ¹H-¹H and ¹H-¹⁹F coupling.
-
¹³C NMR: The spectrum will show a peak for the carbonyl carbon around δ 190-200 ppm and a peak for the methyl carbon around δ 25-30 ppm. The aromatic carbons will appear in the δ 110-165 ppm region. The carbons bonded to or near the fluorine atom will exhibit C-F coupling, appearing as doublets.
-
IR Spectroscopy: Key absorption bands are expected for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-F stretching will appear in the 1200-1300 cm⁻¹ region.[12]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 183. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) and the nitro group (•NO₂).
Safety, Handling, and Toxicology
1-(2-Fluoro-5-nitrophenyl)ethanone is considered a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[13][14]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13]
-
PPE: Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. If airborne concentrations are high, a certified respirator may be necessary.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
Toxicological Data
Specific LD50 or detailed toxicological studies for 1-(2-fluoro-5-nitrophenyl)ethanone are not widely available in public literature.[15] The GHS classification "Harmful if swallowed" (H302) indicates an estimated oral LD50 in the range of 300-2000 mg/kg for rats. As with any research chemical with limited toxicological data, it should be treated as potentially toxic and handled with care to minimize exposure.
Caption: Key safety and handling relationships for the compound.
Conclusion
1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7) is a valuable and versatile intermediate for organic synthesis, particularly in the field of drug discovery. Its strategic functionalization allows for its incorporation into complex molecular architectures, most notably as a precursor to key aniline intermediates used in the synthesis of kinase inhibitors like Vemurafenib. Understanding its properties, synthetic routes, and safety considerations is essential for researchers and scientists who aim to leverage this powerful building block in the development of next-generation therapeutics.
References
Please note that while links are provided, they are subject to change. The core reference information is provided for verification.
- Daniele, G., et al. (2021). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. EJNMMI Radiopharmacy and Chemistry.
- Google Patents. (1996). JPH08259507A - Nitration of acetophenone derivative.
- Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
-
Aaron Chemistry GmbH. (2024). Safety Data Sheet. Retrieved from [Link]
-
Massive Bio. (2026). PLX4032. Retrieved from [Link]
-
Biocompare. (n.d.). 1-(5-Fluoro-2-nitrophenyl)ethanone from Aladdin Scientific. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
- Journal of Chemical Education. (2018).
- ACTA Scientific. (2025). Key Toxicity Metrics Explained: LD50, LC50, NOAEL & LOAEL in SDS Section 11.
-
University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA - Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (1979). Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid.
- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.
- Nature. (2014). The BRAFV600E inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells.
-
NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]
- ResearchGate. (n.d.). Toxicity (LD 50 , mg/kg and molar -LogLD 50 ) of all considered compounds.
- Identification of PLX4032-resistance mechanisms and implications for novel RAF inhibitors. (2014). eLife.
- Integrative Biology. (2014). Involvement of superoxide and nitric oxide in BRAFV600E inhibitor PLX4032-induced growth inhibition of melanoma cells.
- STEMCELL Technologies. (n.d.). Small Molecule PIS - PLX4032.
- MDPI. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- UCT Prague. (n.d.). Table of Characteristic IR Absorptions.
- BenchChem. (2025). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
Sources
- 1. thno.org [thno.org]
- 2. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 3. WO2018002415A1 - New processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 4. JPH08259507A - Nitration of acetophenone derivative - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 6. massivebio.com [massivebio.com]
- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 9. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR spectrum [chemicalbook.com]
- 12. erepo.uef.fi [erepo.uef.fi]
- 13. flinnsci.com [flinnsci.com]
- 14. researchgate.net [researchgate.net]
- 15. One moment, please... [cloudsds.com]
